N-butyl-3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide
Description
N-butyl-3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, antifungal, and anticancer properties
Properties
IUPAC Name |
N-butyl-3-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-3-4-10-25(22(27)16-6-5-7-19(23)13-16)14-18-12-17-11-15(2)8-9-20(17)24-21(18)26/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFFNKHILQPSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide typically involves a multi-step process:
Formation of the Quinoline Core:
Introduction of the Hydroxy and Methyl Groups:
Amide Formation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-butyl-3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial, antifungal, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-butyl-3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor binding, leading to its pharmacological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline
- N-(tert-butyl)-3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide
Comparison:
- N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline: This compound shares a similar quinoline core but lacks the butyl and benzamide moieties, which may result in different pharmacological properties and applications .
- N-(tert-butyl)-3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide: This compound has a tert-butyl group instead of a butyl group, which may affect its chemical reactivity and biological activity.
N-butyl-3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
